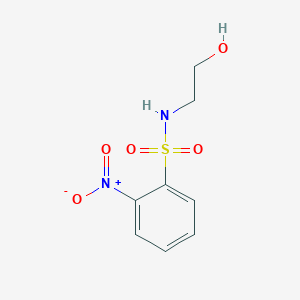

N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide

Overview

Description

N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide is a chemical compound that can be associated with a family of nitrobenzenesulfonamides, which are known for their diverse applications in chemical synthesis and potential biological activities. While the specific compound this compound is not directly mentioned in the provided papers, insights can be drawn from related compounds and their behaviors.

Synthesis Analysis

The synthesis of related nitrobenzenesulfonamides typically involves the reaction of primary amines with nitrobenzenesulfonyl chloride. For instance, 2,4-dinitrobenzenesulfonamides can be prepared from primary amines and 2,4-dinitrobenzenesulfonyl chloride, yielding N, N-disubstituted sulfonamides . Similarly, N-alkylation of 2-azidobenzenesulfonamide has been reported, which can lead to various cyclic compounds . These methods suggest that the synthesis of this compound could potentially be achieved through analogous reactions involving 2-nitrobenzenesulfonyl chloride and an appropriate amine.

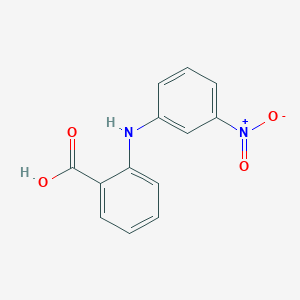

Molecular Structure Analysis

The molecular structure of nitrobenzenesulfonamides can be analyzed using spectroscopic techniques such as FT-IR and FT-Raman, as well as computational methods like density functional theory (DFT) . These analyses provide information on the molecular conformation and vibrational modes of the compounds, which are crucial for understanding their reactivity and interactions. The presence of the nitro group and the sulfonamide moiety significantly influences the characteristic vibrational bands and the overall molecular geometry.

Chemical Reactions Analysis

Nitrobenzenesulfonamides participate in various chemical reactions, serving as intermediates for the synthesis of nitrogenous heterocycles , releasing nitroxyl (HNO) under certain conditions , and undergoing alkylation reactions . The presence of electron-withdrawing groups, such as the nitro group, facilitates certain reactions like C-arylation . The reactivity of this compound would likely be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyethyl group, affecting its participation in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzenesulfonamides are influenced by their molecular structure. The nitro group is a key functional group that affects the electron density and reactivity of the molecule. For example, the presence of the nitro group allows for the formation of Meisenheimer complexes, which can facilitate the deprotection of sulfonamides . The hydroxyethyl group in this compound would contribute to the compound's solubility in polar solvents and could also impact its boiling and melting points.

Scientific Research Applications

Versatile Means for Preparation of Secondary Amines

N-(2-Hydroxyethyl)-2-nitrobenzenesulfonamide is utilized in the preparation of secondary amines. A study demonstrated that 2- and 4-Nitrobenzenesulfonamides can be alkylated to yield N-alkylated sulfonamides, which are then converted into secondary amines through deprotection via Meisenheimer complexes (Fukuyama, Jow, & Cheung, 1995).

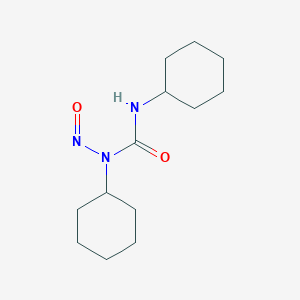

Nitroxyl-Donor in Cardiovascular Research

This compound has shown potential in cardiovascular research due to its ability to release nitroxyl (HNO), a molecule with unique biological activities. A study synthesized and evaluated a series of Piloty's acid derivatives, with N-Hydroxy-2-nitrobenzenesulfonamide exhibiting efficient HNO-releasing activity (Aizawa et al., 2013).

Chemical Transformations and Synthesis

It plays a role in various chemical transformations, including the synthesis of nitrogenous heterocycles and indazole oxides. The intramolecular arylation of N-Benzyl-2-nitrobenzenesulfonamides forms benzhydrylamines, serving as intermediates in these syntheses (Kisseljova, Smyslová, & Krchňák, 2014).

Application in Solid-Phase Synthesis

It has been applied in solid-phase synthesis, where polymer-supported benzenesulfonamides prepared from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride have been used in different chemical transformations (Fülöpová & Soural, 2015).

Conformational and Chemical Reactivity Studies

Studies have been conducted on the conformational properties and chemical reactivity of the compound. For example, the conformational preferences and chemical reactivity of Piloty's acid and its hydrazide analogue were studied using spectroscopic and computational tools (Al‐Saadi, 2020).

Bacterial Biofilm Inhibition and Cytotoxicity

Research on N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides has shown inhibitory action against bacterial biofilms of Escherichia coli and Bacillus subtilis, as well as cytotoxicity observations (Abbasi et al., 2020).

Analytical Applications in Oxidizing Titration

It has also been used in analytical chemistry as an oxidizing titrant. The synthesis and application of sodium N-bromo-p-nitrobenzenesulfonamide (bromamine-N), a related compound, were reported for the direct titration of various substances (Gowda et al., 1983).

Mechanism of Action

Target of Action

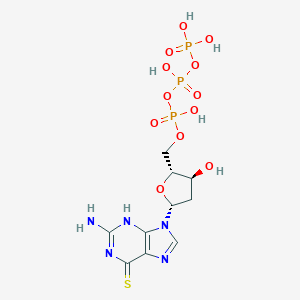

N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide, also known as Palmitoylethanolamide (PEA), is an endogenous fatty acid amide . Its primary targets are the peroxisome proliferator-activated receptor alpha (PPAR-α) and cannabinoid-like G-coupled receptors GPR55 and GPR119 . These receptors play crucial roles in various biological processes, including inflammation and pain modulation .

Mode of Action

PEA binds to its targets, exerting a variety of biological effects, some of which are related to chronic inflammation and pain . It enhances anandamide activity through an “entourage effect”, thereby modulating the endocannabinoid system .

Biochemical Pathways

The interaction of PEA with its targets affects several biochemical pathways. The binding to PPAR-α, for instance, influences lipid metabolism and inflammation . The interaction with GPR55 and GPR119 receptors can modulate various cellular responses, including cell proliferation and secretion of certain hormones .

Pharmacokinetics

They are administered orally and correlate with a two-compartment pharmacokinetic model . The radioactivity of these compounds is excreted preferentially by the faecal route (about 65% of the dose administered in the 0–72 h collection interval). Urinary excretion accounted for about 30% of the dose and occurred very rapidly .

Result of Action

The action of PEA results in anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties . It has been shown to have potential therapeutic effects in conditions characterized by chronic inflammation and pain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the preparation of thermoplastic starch/montmorillonite nanocomposite, it acts as both a plasticizer for thermoplastic starch and a swelling agent for montmorillonite . The hydrogen bond interaction among the compound, starch, and montmorillonite is crucial for the preparation process .

properties

IUPAC Name |

N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O5S/c11-6-5-9-16(14,15)8-4-2-1-3-7(8)10(12)13/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFFUHLKZMSVPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389241 | |

| Record name | N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18226-11-4 | |

| Record name | N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.